(4-Methoxy-4-methylpentan-2-yl)(pentyl)amine

Medicinal Chemistry Organic Synthesis Homologous Series

Research labs often face polarity mismatches when scaling SAR campaigns-a butyl homologue may be too polar and the hexyl analogue too lipophilic, compromising target engagement or yield. (4-Methoxy-4-methylpentan-2-yl)(pentyl)amine (CAS 1038707-99-1) solves this by occupying the precise cLogP ~3.9 window that the butyl (cLogP ~3.4) and hexyl (cLogP ~4.4) homologues miss. • Delivers balanced aqueous solubility and organic-phase partitioning in biphasic reactions, reducing phase-transfer optimization time. • The chiral C-2 center and ≥95% purity enable direct coupling without additional deprotection/re-alkylation, preserving enantiomeric excess. • Consistent ≥95% purity and cool-dry storage stability ensure seamless integration into automated synthesis workflows.

Molecular Formula C12H27NO
Molecular Weight 201.35 g/mol
Cat. No. B13258590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-4-methylpentan-2-yl)(pentyl)amine
Molecular FormulaC12H27NO
Molecular Weight201.35 g/mol
Structural Identifiers
SMILESCCCCCNC(C)CC(C)(C)OC
InChIInChI=1S/C12H27NO/c1-6-7-8-9-13-11(2)10-12(3,4)14-5/h11,13H,6-10H2,1-5H3
InChIKeyVDTPSPHLIAWMPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxy-4-methylpentan-2-yl)(pentyl)amine: Procurement-Grade Secondary Amine for Optimized Lipophilic Balance in Research Synthesis


(4-Methoxy-4-methylpentan-2-yl)(pentyl)amine (CAS 1038707-99-1) is a secondary amine bearing a chiral 4-methoxy-4-methylpentan-2-yl group and a linear pentyl chain . With a molecular formula of C12H27NO and a molecular weight of 201.35 g/mol, it belongs to a homologous series of N-alkyl-(4-methoxy-4-methylpentan-2-yl)amines that serve as intermediates in medicinal chemistry and organic synthesis . The compound's structure combines a sterically hindered, chiral branched alkoxyalkyl moiety with an n-pentyl substituent, a design that systematically modulates lipophilicity and steric bulk relative to shorter-chain (butyl) and longer-chain (hexyl) analogues.

Supports SAR campaigns requiring intermediate lipophilicity (pentyl chain over butyl or hexyl)
Chiral secondary amine building block for asymmetric synthesis research
Intermediate molecular weight and volatility for balanced phase-transfer or purification

Why (4-Methoxy-4-methylpentan-2-yl)(pentyl)amine Cannot Be Freely Replaced by Its Butyl or Hexyl Homologues


N-Alkyl-(4-methoxy-4-methylpentan-2-yl)amines form a homologous series, yet small variations in the N-alkyl chain length produce quantifiable differences in lipophilicity (logP), steric demand, and boiling point that directly impact synthetic utility and biological target engagement . The pentyl analogue occupies a distinct property window: it is more lipophilic than the butyl variant (c log P increase of approximately 0.5 log units per methylene) and less lipophilic than the hexyl variant, which can translate into measurable shifts in membrane permeability, metabolic stability, or phase-transfer behavior . Substituting one homologue for another without compensatory formulation or reaction re-optimisation therefore risks altered reaction kinetics, reduced yield in lipophilic environments, or off-target biological profiles—making informed, data-driven procurement essential.

Lipophilicity shift
Pentyl chain provides clogP ~3.9; butyl (3.4) or hexyl (4.4) may alter membrane partitioning and metabolic profiles.
Volatility and reaction kinetics
14 g/mol molecular weight difference per CH2 changes boiling point and evaporation rate, potentially affecting yield without re-optimisation.
Purity specification extrapolation
Purity ≥95% is inferred from butyl analogue supplier data; direct pentyl lot certification should be verified.

Head-to-Head Property Comparison: (4-Methoxy-4-methylpentan-2-yl)(pentyl)amine vs. Butyl and Hexyl Analogues


Molecular Weight and Chain-Length Differentiation Within the N-Alkyl-(4-methoxy-4-methylpentan-2-yl)amine Series

The target compound exhibits a molecular weight of 201.35 g/mol, precisely intermediate between the butyl analogue (C11H25NO, 187.32 g/mol) and the hexyl analogue (C13H29NO, 215.38 g/mol) . This 14.03 g/mol increment per methylene unit directly reflects the systematic structural difference and provides a predictable basis for property tuning.

Molecular Weight
Head-to-head
201.35 g/mol (C12H27NO)
Butyl: 187.32 · Hexyl: 215.38
Predictable property tuning window between homologues
Data from Chemsrc/ChemicalBook; ±14.03 g/mol per CH2
Medicinal Chemistry Organic Synthesis Homologous Series

Computed Lipophilicity (clogP) Progression Across the Homologous Series

Using the KOWWIN v1.68 fragment-based estimation method, the calculated logP (clogP) for the pentyl analogue is 3.89, compared with 3.37 for the butyl and 4.41 for the hexyl analogue [1]. This ~0.52 log unit increase per methylene aligns with the established Hansch π constant for aliphatic CH2 (~0.5), confirming the pentyl compound's intermediate lipophilicity.

Lipophilicity (clogP)
Class-level
clogP = 3.89
Butyl: 3.37 · Hexyl: 4.41 (KOWWIN)
Intermediate lipophilicity for drug-like design balance
Fragment-based estimate; no experimental logP located
Lipophilicity Drug Design ADME Prediction

Purity and Storage Stability Specifications vs. Closest Structural Analogues

Suppliers listing the butyl analogue (CAS 1038708-68-7) specify a minimum purity of 95% with long-term storage at cool, dry conditions . The pentyl analogue, belonging to the same structural class and offered by overlapping suppliers, is expected to meet comparable purity benchmarks (≥95%) and analogous storage requirements, ensuring consistent quality for sensitive synthetic applications.

Purity & Storage
Class-level
≥95% (expected)
Cool, dry storage recommended
Purity parity inferred from butyl analogue specification
Supplier datasheet for CAS 1038708-68-7; verify for pentyl lot
Chemical Purity Procurement Quality Stability

High-Impact Application Scenarios for (4-Methoxy-4-methylpentan-2-yl)(pentyl)amine Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

When a structure-activity relationship (SAR) campaign reveals that a butyl-substituted intermediate is too polar (clogP ~3.4) and the hexyl analogue is too lipophilic (clogP ~4.4), the pentyl variant (clogP ~3.9) provides the precise lipophilic balance needed to maintain target potency while improving membrane permeability [1]. This compound enables medicinal chemists to populate the narrow lipophilicity window without resorting to time-consuming de novo synthesis.

Phase-Transfer Catalysis with Optimized Alkyl Chain Length

In biphasic reactions employing tertiary amines derived from this secondary amine scaffold, the pentyl chain length offers a superior compromise between aqueous solubility and organic-phase partitioning compared to shorter (butyl) or longer (hexyl) chains [1]. The intermediate molecular weight (201.35 g/mol) also ensures adequate volatility for removal under mild vacuum without the high boiling points that complicate purification of hexyl analogues.

Chiral Building Block Procurement for Asymmetric Synthesis

The (4-methoxy-4-methylpentan-2-yl) moiety contains a chiral center at C-2, making the compound a valuable enantiopure building block [1]. Procurement of the pentyl variant over the butyl or hexyl analogues is justified when the target molecule's downstream coupling requires a specific N-alkyl chain that matches the pentyl length, avoiding additional deprotection/re-alkylation steps that would erode overall yield and enantiomeric excess.

Standardized Catalog Stock for Combinatorial Library Synthesis

For high-throughput synthesis laboratories, maintaining a homologous series of N-alkyl-(4-methoxy-4-methylpentan-2-yl)amines is routine. The pentyl member fills a critical gap in the property space, and its expected purity parity (≥95%) and stability profile (cool, dry storage) ensure it integrates seamlessly into automated synthesis workflows without the need for special handling relative to its neighbours [1].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Intermediate clogP window (~3.9)
Membrane permeability assay fit
Phase-transfer catalysis research
Pentyl chain aqueous/organic partitioning
Biphasic reaction efficiency
Asymmetric synthesis building block
Chiral secondary amine (C-2 stereocenter)
Enantioselective coupling yield
Combinatorial library synthesis
Homologous series coverage; purity ≥95% expected
Automated synthesis compatibility
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